![molecular formula C24H21ClN4O2S B2716746 N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1261015-80-8](/img/structure/B2716746.png)
N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H21ClN4O2S and its molecular weight is 464.97. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have been studied for their conformational properties. These compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, with significant intramolecular N—H⋯N hydrogen bonding stabilizing this folded conformation (Subasri et al., 2016). Further research on similar compounds showed variations in the inclination angles between the pyrimidine and benzene rings, highlighting the structural versatility of these molecules (Subasri et al., 2017).
Antitumor and Antibacterial Applications
Compounds with the pyrrolo[2,3-d]pyrimidine core, similar to the target molecule, have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and antibacterial agents. These compounds demonstrate varied potency against TS from different species, including human and bacterial, and have shown to be effective against certain cancer cell lines (Gangjee et al., 1996). This suggests that derivatives of the target molecule may also possess similar biological activities, potentially offering a new avenue for the development of therapeutic agents.
Dual Inhibitory Activity
Further exploration of the thieno[2,3-d]pyrimidine analogs has led to the discovery of compounds with dual inhibitory activity against both thymidylate synthase and dihydrofolate reductase (DHFR). Such dual inhibitors are considered highly valuable in the design of anticancer and antimicrobial therapies due to their ability to target two critical enzymes simultaneously (Gangjee et al., 2008).
Synthesis and Antitumor Activity
A range of novel derivatives based on the thieno[3,2-d]pyrimidine scaffold has been synthesized, demonstrating potent anticancer activity against various human cancer cell lines. This includes compounds with modifications at the 6-phenyl position, showcasing the importance of structural diversity in enhancing biological activity (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Compounds containing pyrimidin-2-yl and sulfanyl groups have shown significant antimicrobial activity. This highlights the potential of these molecules in the development of new antimicrobial agents, especially in a time when antibiotic resistance is a growing concern (Nunna et al., 2014).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S/c1-14-7-8-16(25)11-19(14)27-20(30)13-32-24-28-21-18(15-5-3-2-4-6-15)12-26-22(21)23(31)29(24)17-9-10-17/h2-8,11-12,17,26H,9-10,13H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFUSAKNVHVUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

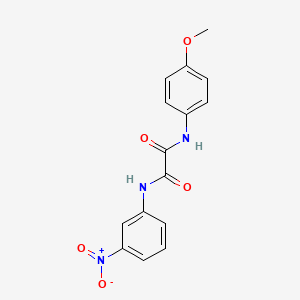
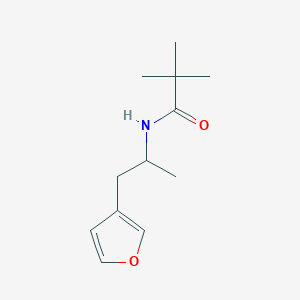
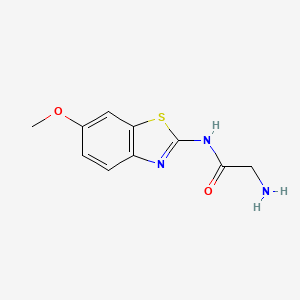
![ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate](/img/structure/B2716668.png)

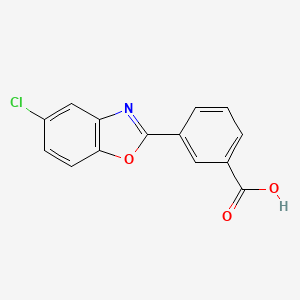
![5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2716674.png)


![5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2716680.png)
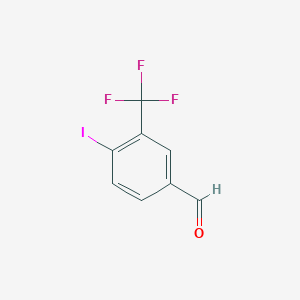
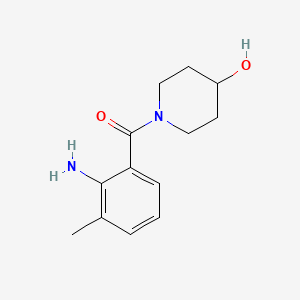

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2716686.png)